molecular formula C15H20N6 B125976 N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine CAS No. 145255-00-1

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine

Cat. No. B125976
CAS RN: 145255-00-1
M. Wt: 284.36 g/mol
InChI Key: HVFZAVZFLAWYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine, also known as A-867744, is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. A-867744 has been extensively studied for its potential therapeutic applications in pain management and other diseases.

Mechanism of Action

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine binds to a specific site on TRPV1 and inhibits its activity. This compound is a competitive antagonist of TRPV1 and prevents the channel from opening in response to stimuli. By inhibiting TRPV1, this compound reduces the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and physiological effects
This compound has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce itch responses in animal models. This compound has minimal effects on other TRP channels and does not affect body temperature or locomotor activity. This compound has good pharmacokinetic properties and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a potent and selective inhibitor of TRPV1 and has been extensively studied for its potential therapeutic applications in pain management. This compound has good pharmacokinetic properties and is well-tolerated in animal studies. However, this compound has limitations in some lab experiments. This compound is not suitable for studying the role of TRPV1 in body temperature regulation or locomotor activity, as it has minimal effects on these physiological processes. This compound may also have off-target effects on other ion channels or receptors in some experimental conditions.

Future Directions

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has shown promise as a potential therapeutic agent for pain management and other diseases. Future research directions include:
1. Investigating the efficacy and safety of this compound in clinical trials for pain management and other diseases.
2. Developing more potent and selective TRPV1 inhibitors based on the structure of this compound.
3. Studying the role of TRPV1 in other physiological processes, such as inflammation and cancer.
4. Investigating the potential use of this compound in combination with other drugs for pain management and other diseases.
5. Developing new methods for delivering this compound to target tissues, such as the skin or bladder.
In conclusion, this compound is a potent and selective inhibitor of TRPV1 that has been extensively studied for its potential therapeutic applications in pain management and other diseases. This compound has good pharmacokinetic properties and is well-tolerated in animal studies. Future research directions include investigating the efficacy and safety of this compound in clinical trials, developing more potent and selective TRPV1 inhibitors, studying the role of TRPV1 in other physiological processes, investigating the potential use of this compound in combination with other drugs, and developing new methods for delivering this compound to target tissues.

Synthesis Methods

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine can be synthesized using a multistep process starting from 6-amino-3-pyridinecarbonitrile and 1-methyl-2-norbornene. The intermediate compounds are then reacted with guanidine to form the final product. The synthesis process has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is expressed in sensory neurons and plays a critical role in nociception. This compound has been shown to inhibit TRPV1-mediated pain responses in animal models of inflammatory and neuropathic pain. This compound has also been investigated for its potential use in other diseases, such as itch and urinary incontinence.

properties

CAS RN

145255-00-1

Molecular Formula

C15H20N6

Molecular Weight

284.36 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)-3-cyano-2-(1-methyl-2-bicyclo[2.2.1]heptanyl)guanidine

InChI

InChI=1S/C15H20N6/c1-15-5-4-10(7-15)6-12(15)21-14(19-9-16)20-11-2-3-13(17)18-8-11/h2-3,8,10,12H,4-7H2,1H3,(H2,17,18)(H2,19,20,21)

InChI Key

HVFZAVZFLAWYDZ-UHFFFAOYSA-N

SMILES

CC12CCC(C1)CC2N=C(NC#N)NC3=CN=C(C=C3)N

Canonical SMILES

CC12CCC(C1)CC2N=C(NC#N)NC3=CN=C(C=C3)N

synonyms

APCMNG
endo-N-(6-amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine
N-(6-amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine

Origin of Product

United States

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